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Compound Name: ISAM-140

Cat. No.: B1672192 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two adenosine receptor antagonists, ISAM-140
and AZD-4635, focusing on their impact on immune cell function. The information presented is

based on available preclinical data to assist researchers in evaluating these molecules for

immuno-oncology applications.

Introduction
Adenosine in the tumor microenvironment is a key immunosuppressive molecule that hinders

anti-tumor immunity by signaling through adenosine receptors on immune cells. Targeting

these receptors is a promising strategy to restore immune function. This guide compares

ISAM-140, a selective A2B receptor antagonist, and AZD-4635, a potent A2A receptor

antagonist, providing insights into their distinct and overlapping effects on various immune cell

populations.

Mechanism of Action
Both ISAM-140 and AZD-4635 function by blocking the immunosuppressive signals initiated by

extracellular adenosine. However, they target different adenosine receptor subtypes, leading to

potentially distinct biological outcomes.

ISAM-140 is a selective non-xanthinic antagonist of the adenosine A2B receptor.[1][2] The

A2B receptor is typically activated by high concentrations of adenosine, which are often
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found in the tumor microenvironment.

AZD-4635 is a potent and selective antagonist of the adenosine A2A receptor.[3][4] The A2A

receptor has a high affinity for adenosine and is a major regulator of T cell and dendritic cell

function.[3]
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Caption: Adenosine signaling pathway and points of intervention for AZD-4635 and ISAM-140.
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Comparative Performance Data
The following tables summarize the quantitative data on the effects of ISAM-140 and AZD-4635

on immune cell functions.

Table 1: Receptor Binding Affinity and Selectivity
Compound Target Receptor Binding Affinity (Ki) Selectivity

ISAM-140 A2B 3.49 nM[5][6]

>1000-fold over A1,

A2A, and A3

receptors[7]

AZD-4635 A2A 1.7 nM[4]

>30-fold over other

adenosine

receptors[4]

Table 2: Effects on T Cell Function
Parameter ISAM-140 AZD-4635

Proliferation Rescue (in

presence of adenosine)

Rescued proliferation of CD8+

T cells (naïve and effector) and

CD4+ T cells (central and

effector memory).[8]

Did not restore T cell

proliferation in one direct

comparative study.[8]

However, other studies show it

restores T cell function and

proliferation.[9][10]

Cytokine Production
Rescued IFNγ and perforin

production in T cells.[11]

Restored IFNγ secretion in

CD8+ T cells suppressed by

an adenosine analog.[12]

Tumor Infiltrating Lymphocyte

(TIL) Infiltration

No effect on TIL infiltration in a

tumor spheroid model.[8]

Increased infiltration of

cytotoxic T cells into the tumor

microenvironment.

Table 3: Effects on Natural Killer (NK) Cell Function
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Parameter ISAM-140 AZD-4635

Proliferation Rescue (in

presence of adenosine)

Rescued NK cell proliferation.

[8]

Did not restore NK cell

proliferation in one direct

comparative study.[8]

Table 4: Effects on Dendritic Cell (DC) Function
Parameter ISAM-140 AZD-4635

Maturation and Antigen

Presentation
Data not available

Reverses the tolerogenic

phenotype of human DCs and

restores antigen-specific T cell

activation.[9] Enhances

antigen presentation by

CD103+ DCs.[9][10]

Experimental Protocols
Detailed methodologies for key experiments are provided below.

T Cell Proliferation Assay (CFSE-based)
This protocol is a general guideline for assessing the rescue of T cell proliferation from

adenosine-mediated suppression.
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Isolate PBMCs

Label cells with CFSE

Culture cells with CD3/CD28 beads, IL-2, and Adenosine

Add ISAM-140 or AZD-4635

Incubate for 3-6 days

Stain for T cell markers (CD3, CD4, CD8)

Analyze by Flow Cytometry

Click to download full resolution via product page

Caption: Workflow for a CFSE-based T cell proliferation assay.

Methodology:

Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor

blood using Ficoll-Paque density gradient centrifugation.
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CFSE Labeling: Resuspend PBMCs at 1 x 10^7 cells/mL in PBS and label with 5 µM

Carboxyfluorescein succinimidyl ester (CFSE) for 10 minutes at 37°C. Quench the reaction

with five volumes of ice-cold culture medium.

Cell Culture: Plate CFSE-labeled PBMCs in a 96-well plate at 2 x 10^5 cells/well. Stimulate

with anti-CD3/CD28 beads and IL-2 (100 IU/mL). Add adenosine (0.1 mM) to induce

immunosuppression.

Antagonist Treatment: Add ISAM-140 or AZD-4635 at desired concentrations (e.g., 12 µM).

[8]

Incubation: Incubate the plate for 3-6 days at 37°C in a 5% CO2 incubator.

Flow Cytometry: Harvest cells and stain with fluorescently labeled antibodies against T cell

surface markers (e.g., CD3, CD4, CD8). Analyze by flow cytometry to measure CFSE

dilution in the different T cell subsets, which is indicative of proliferation.

Cytokine Release Assay (Intracellular Staining)
This protocol outlines the measurement of IFNγ and perforin production in T cells.

Methodology:

Cell Culture and Treatment: Culture PBMCs and stimulate with anti-CD3/CD28 beads in the

presence of adenosine and the respective antagonists (ISAM-140 or AZD-4635) for 48

hours.

Restimulation and Protein Transport Inhibition: Add PMA, ionomycin, and a protein transport

inhibitor (e.g., Brefeldin A or Monensin) and incubate for an additional 4-6 hours.

Staining: Harvest cells and stain for surface markers. Then, fix and permeabilize the cells

and stain for intracellular IFNγ and perforin using fluorescently labeled antibodies.

Flow Cytometry: Analyze the cells by flow cytometry to quantify the percentage of T cells

producing IFNγ and perforin.

Dendritic Cell Activation Assay
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This protocol is a general method to assess the effect of the antagonists on DC maturation and

function.

Isolate Monocytes from PBMCs

Differentiate into immature DCs (iDCs) with GM-CSF and IL-4

Treat iDCs with Adenosine +/- Antagonist

Mature DCs with LPS

Analyze maturation markers (CD80, CD86, HLA-DR) by Flow Cytometry Co-culture with allogeneic T cells

Measure T cell proliferation

Click to download full resolution via product page

Caption: Workflow for a dendritic cell activation and T cell co-culture assay.

Methodology:

DC Generation: Isolate CD14+ monocytes from PBMCs and culture with GM-CSF and IL-4

for 5-7 days to generate immature dendritic cells (iDCs).

Treatment: Treat iDCs with adenosine to induce a tolerogenic state, with or without ISAM-
140 or AZD-4635, for 24 hours.
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Maturation: Induce DC maturation by adding a TLR agonist like lipopolysaccharide (LPS).

Phenotypic Analysis: After 24-48 hours, harvest the DCs and stain for maturation markers

(e.g., CD80, CD86, HLA-DR) and analyze by flow cytometry.

Functional Analysis (Mixed Lymphocyte Reaction): Co-culture the treated DCs with

allogeneic CFSE-labeled T cells. After 3-5 days, measure T cell proliferation by CFSE

dilution.

Summary and Conclusion
Both ISAM-140 and AZD-4635 show promise in reversing adenosine-mediated

immunosuppression, albeit through targeting different adenosine receptor subtypes.

ISAM-140, as an A2B receptor antagonist, has demonstrated the ability to rescue the

proliferation of both T cells and NK cells in an adenosine-rich environment in at least one key

study.[8] This suggests its potential utility in tumors with high adenosine concentrations

where the lower-affinity A2B receptor is likely to be engaged.

AZD-4635, an A2A receptor antagonist, has a broader range of supporting data

demonstrating its capacity to restore T cell function and, notably, to enhance the antigen-

presenting capabilities of dendritic cells.[9][10] Its efficacy in preclinical in vivo models, both

as a monotherapy and in combination with checkpoint inhibitors, is well-documented.

The direct comparative data available suggests that in certain contexts, particularly for rescuing

lymphocyte proliferation, ISAM-140 may show effects where AZD-4635 does not.[8] However,

the robust data on AZD-4635's impact on dendritic cells and its in vivo efficacy provide a strong

rationale for its continued development.

Further head-to-head studies are warranted to fully elucidate the comparative efficacy of

targeting the A2A versus the A2B receptor in different tumor contexts and their potential for

synergistic combinations with other immunotherapies. Researchers should consider the

specific immune cell populations they wish to modulate and the anticipated adenosine

concentrations within their models of interest when selecting between these two promising

antagonists.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1672192?utm_src=pdf-body
https://www.benchchem.com/product/b1672192?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9716258/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9115112/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4371793/
https://www.benchchem.com/product/b1672192?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9716258/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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